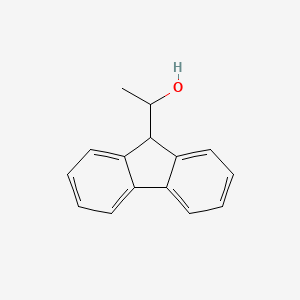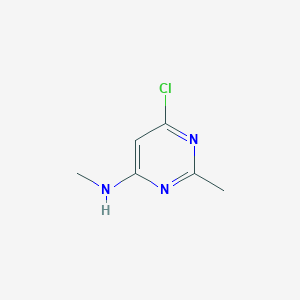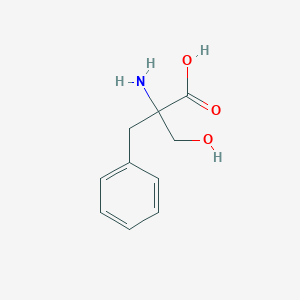
(+/-)-1-(9-Fluorenyl)ethanol
Overview
Description
It serves as a precursor for synthesizing diverse organic compounds, including heterocyclic compounds like pyrimidines and quinolines, as well as polycyclic aromatic hydrocarbons such as naphthalene and anthracene . This compound is notable for its applications in the production of fluorescent dyes used in various biological assays .
Mechanism of Action
Target of Action
1-(9-Fluorenyl)ethanol, classified as a fluorene derivative, belongs to the fluorenol compound family . It serves as a precursor for synthesizing diverse organic compounds . The primary targets of 1-(9-Fluorenyl)ethanol are these organic compounds, which include heterocyclic compounds like pyrimidines and quinolines, as well as polycyclic aromatic hydrocarbons such as naphthalene and anthracene .
Mode of Action
The interaction of 1-(9-Fluorenyl)ethanol with its targets involves the chemical formation of peptide bonds . This process requires the activation of the carboxyl group of an amino acid and the protection of the Na-amino group . The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .
Biochemical Pathways
1-(9-Fluorenyl)ethanol affects the biochemical pathways involved in the synthesis of peptides . The compound’s action on these pathways results in the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . This makes 1-(9-Fluorenyl)ethanol a valuable resource for research in the post-genomic world .
Result of Action
The molecular and cellular effects of 1-(9-Fluorenyl)ethanol’s action are primarily seen in the synthesis of peptides . By facilitating the formation of peptide bonds, 1-(9-Fluorenyl)ethanol enables the creation of peptides of various sizes and complexities . This has significant implications for research in fields such as proteomics and genomics .
Biochemical Analysis
Biochemical Properties
1-(9-Fluorenyl)ethanol is frequently used as a protecting group for amines, where the 1-(9-Fluorenyl)ethanol group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This biochemical reaction is crucial in the synthesis of various organic compounds.
Molecular Mechanism
The molecular mechanism of 1-(9-Fluorenyl)ethanol primarily involves its role as a protecting group for amines. It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This reaction is a key step in the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: (+/-)-1-(9-Fluorenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of fluorene with n-butyllithium in tetrahydrofuran (THF) at 0°C, followed by the addition of formaldehyde and stirring at room temperature for several hours . Another method includes the use of sodium ethoxide, ethyl formate, and THF, where the reaction is carried out at controlled temperatures to yield 9-fluorenecarboxaldehyde, which is then reduced to 9-fluorenemethanol .
Industrial Production Methods: Industrial production of this compound often involves the use of catalysts and reducing agents to enhance yield and purity. For instance, a method described in a patent involves the use of a catalyst to remove hydrogen from fluorene, followed by reaction with ethyl formate and reduction to produce 9-fluorenylmethanol . This method is advantageous due to its high purity and improved production efficiency.
Chemical Reactions Analysis
Types of Reactions: (+/-)-1-(9-Fluorenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to fluorenone using oxidizing agents.
Reduction: The compound can be reduced to fluorenylmethane.
Substitution: It can participate in substitution reactions to form derivatives like fluorenyl ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Fluorenone
Reduction: Fluorenylmethane
Substitution: Fluorenyl ethers and esters
Scientific Research Applications
(+/-)-1-(9-Fluorenyl)ethanol has a wide range of applications in scientific research:
Biology: The compound is utilized in the production of fluorescent dyes for biological assays.
Medicine: It serves as a precursor for synthesizing compounds with potential therapeutic applications.
Industry: It is employed in the production of heterocyclic compounds and polycyclic aromatic hydrocarbons.
Comparison with Similar Compounds
(+/-)-1-(9-Fluorenyl)ethanol can be compared with other similar compounds, such as:
9-Fluorenemethanol: Similar in structure but differs in the position of the hydroxyl group.
9-Hydroxyfluorene: An isomer with the hydroxyl group located on the bridging carbon between the benzene rings.
1-(9-Anthryl)-2,2,2-trifluoroethanol: A compound with a similar structure but contains a trifluoromethyl group.
Uniqueness: this compound is unique due to its specific structure, which allows it to serve as a versatile precursor in the synthesis of various organic compounds. Its applications in producing fluorescent dyes and its role in biological assays further highlight its distinctiveness .
Properties
IUPAC Name |
1-(9H-fluoren-9-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCDFPXLCCWBIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393297 | |
| Record name | 1-(9-FLUORENYL)ETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3023-49-2 | |
| Record name | 1-(9-FLUORENYL)ETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















